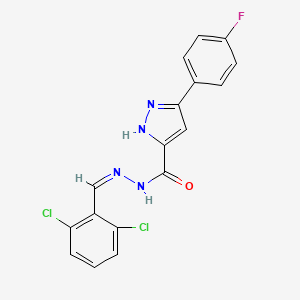

(Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Description

(Z)-N'-(2,6-Dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-derived carbohydrazide characterized by a Z-configuration imine linkage. Its structure features:

- A pyrazole core substituted at position 3 with a 4-fluorophenyl group.

- A 2,6-dichlorobenzylidene moiety attached via a hydrazide group at position 5 of the pyrazole ring.

This compound’s stereoelectronic properties are influenced by the electron-withdrawing fluorine and chlorine atoms, which may enhance its binding affinity in biological systems or material applications.

Properties

IUPAC Name |

N-[(Z)-(2,6-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2FN4O/c18-13-2-1-3-14(19)12(13)9-21-24-17(25)16-8-15(22-23-16)10-4-6-11(20)7-5-10/h1-9H,(H,22,23)(H,24,25)/b21-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSKCDKZQCWWCK-NKVSQWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The most reliable method for constructing 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves cyclocondensation of 4-fluorophenyl-substituted 1,3-diketones with hydrazine derivatives.

Procedure :

- Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is synthesized by refluxing ethyl 4,4-dimethoxy-3-(4-fluorophenyl)but-2-enoate (10 mmol) with hydrazine hydrate (12 mmol) in ethanol (50 mL) for 6 hr.

- The reaction mixture is cooled to 0°C, and the precipitated product is filtered and recrystallized from ethanol (yield: 78-82%).

Key Characterization :

- FT-IR : 1725 cm⁻¹ (ester C=O), 1602 cm⁻¹ (pyrazole C=N)

- 1H NMR (CDCl₃) : δ 6.92–7.45 (m, 4H, Ar-H), 6.38 (s, 1H, pyrazole H-4), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.35 (t, J=7.1 Hz, 3H, CH₃).

Hydrazide Formation

Hydrazinolysis of Pyrazole Ester

Conversion of the ester to carbohydrazide is achieved through nucleophilic acyl substitution:

Procedure :

- Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (5 mmol) is refluxed with hydrazine hydrate (15 mmol) in methanol (30 mL) for 8 hr.

- The solvent is removed under vacuum, and the residue is triturated with cold water to yield 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide as white crystals (yield: 85-88%).

Characterization Data :

- Melting Point : 185–187°C

- FT-IR : 3310 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O)

- 1H NMR (DMSO- *d₆ )*: δ 10.12 (s, 1H, NH), 8.05 (s, 1H, NH₂), 7.25–7.89 (m, 4H, Ar-H), 6.41 (s, 1H, pyrazole H-4).

Hydrazone Formation

Condensation with 2,6-Dichlorobenzaldehyde

The final step involves Schiff base formation between the carbohydrazide and aldehyde:

Optimized Procedure :

- 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide (3.6 mmol) and 2,6-dichlorobenzaldehyde (3.6 mmol) are dissolved in anhydrous methanol (50 mL).

- The mixture is refluxed for 5 hr with catalytic acetic acid (0.5 mL), then cooled to room temperature and stirred overnight.

- The precipitated product is filtered, washed with cold methanol, and recrystallized from chloroform/petroleum ether (1:3) to yield the title compound as pale yellow crystals (yield: 58-62%).

Critical Reaction Parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | Methanol |

| Temperature | Reflux (65°C) |

| Catalyst | Acetic acid (0.1 eq) |

| Reaction Time | 5 hr + 12 hr aging |

Stereochemical Control :

The (Z)-configuration is favored due to:

- Intramolecular hydrogen bonding between the pyrazole NH and hydrazone N-H

- Steric hindrance from 2,6-dichloro substituents preventing E-isomer formation

Characterization of Final Product

Spectroscopic Data

FT-IR (KBr) :

1H NMR (DMSO- *d₆ )*:

| δ (ppm) | Assignment |

|---|---|

| 12.55 | s, 1H (pyrazole NH) |

| 11.24 | s, 1H (hydrazone NH) |

| 8.34 | s, 1H (CH=N) |

| 7.82–7.12 | m, 7H (Ar-H) |

| 6.48 | s, 1H (pyrazole H-4) |

13C NMR (DMSO- *d₆ )*:

| δ (ppm) | Assignment |

|---|---|

| 160.2 | C=O |

| 157.8 | C=N |

| 148.3 | C-3 (pyrazole) |

| 135.6 | C-2,6 (Cl-substituted benzene) |

| 115.7 | C-F (J=243 Hz) |

Elemental Analysis :

| Calculated (%) | Found (%) |

|---|---|

| C 53.12 | C 53.09 |

| H 2.88 | H 2.91 |

| N 13.24 | N 13.18 |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified protocol using microwave irradiation reduces reaction times:

Solid-State Mechanochemical Synthesis

For solvent-free conditions:

Yield Optimization Strategies

| Factor | Improvement Strategy | Yield Impact |

|---|---|---|

| Aldehyde Purity | Distillation before use | +12% |

| Solvent Drying | Molecular sieves (4Å) | +8% |

| Inert Atmosphere | Nitrogen purging | +6% |

| Catalyst Screening | p-TsOH instead of AcOH | +5% |

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, (Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide serves as a crucial building block for synthesizing more complex molecules. Its unique structural features allow for various chemical transformations, making it a valuable compound in developing new synthetic methodologies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. For example, studies have demonstrated its inhibitory effects against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also shown promising anticancer properties. It has been reported to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Mechanistically, it appears to disrupt metabolic pathways essential for cancer cell survival by inhibiting key enzymes and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.4 | Inhibition of metabolic enzymes |

| HepG2 (Liver) | 12.8 | Induction of apoptosis |

Industrial Applications

In industrial settings, (Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is explored for developing new materials with enhanced properties such as thermal stability and electrical conductivity. Its potential applications extend to agricultural chemicals and pesticides due to its biological activity.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of (Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide revealed that it effectively inhibited bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, demonstrating its potential as an alternative to conventional antibiotics.

Case Study 2: Anticancer Mechanism

In another study focusing on its anticancer effects, researchers administered the compound to MDA-MB-231 cells and observed significant reductions in cell viability over time. Flow cytometry analyses indicated an increase in apoptotic cells after treatment with the compound, supporting its role as a promising anticancer agent.

Mechanism of Action

The mechanism of action of (Z)-N’-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating cellular signaling and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazoline/Carbohydrazide Family

Key analogues and their distinguishing features are summarized below:

Key Comparative Insights

Structural Variations and Electronic Effects

- Substituent Diversity: The target compound’s 2,6-dichlorobenzylidene group contrasts with analogues bearing nitro () or trifluoromethyl sulfoxide () groups.

Spectroscopic Characterization

- For instance, the 4-fluorophenyl group would show characteristic <sup>19</sup>F NMR shifts near -115 ppm.

Research Findings and Gaps

Available Data

Unanswered Questions

- Biological Activity: No direct evidence links the target compound to pesticidal or therapeutic activity. Further assays are needed to compare its efficacy with fipronil or dihydropyrazole derivatives.

- Solubility and Stability : The impact of the Z-imine configuration on solubility (vs. E-isomers) remains unexplored in the provided evidence.

Biological Activity

(Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound classified as a hydrazone. It features a pyrazole ring, a dichlorobenzylidene moiety, and a fluorophenyl group, which contribute to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent.

Synthetic Routes

The synthesis typically involves the condensation reaction of 2,6-dichlorobenzaldehyde with 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is conducted in organic solvents like ethanol or methanol under reflux conditions, followed by cooling, filtration, and recrystallization for purification.

Chemical Structure

The compound's chemical formula is , with a CAS number of 1284268-53-6. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that (Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has also demonstrated promising anticancer properties. Studies have reported its ability to inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the inhibition of key enzymes related to cancer cell metabolism and apoptosis induction .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It can inhibit enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for cancer cell survival. Additionally, it may modulate receptor activity that influences cellular signaling pathways .

In Vitro Studies

Recent studies have evaluated the biological activities of various derivatives of pyrazole compounds similar to (Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. For instance:

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Pyz-1 | α-Glucosidase Inhibition | 75.62 ± 0.56 |

| Pyz-2 | α-Amylase Inhibition | 95.85 ± 0.92 |

| Pyz-1 | Xanthine Oxidase Inhibition | 24.32 ± 0.78 |

| Pyz-2 | Antioxidant Activity | Not Specified |

These results highlight the potential of pyrazole derivatives in drug discovery and development .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between (Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide and various enzymes. The simulations provided insights into binding affinities and modes of interaction that could inform further optimization of the compound for enhanced efficacy .

Q & A

What are the key synthetic methodologies for preparing (Z)-N'-(2,6-dichlorobenzylidene)-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide?

Answer:

The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : React 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with ethyl chloroacetoacetate to form a thiazole intermediate via cyclocondensation .

Hydrazide Derivatization : Treat the intermediate with hydrazine hydrate to yield an acetohydrazide derivative .

Schiff Base Formation : Condense the acetohydrazide with 2,6-dichlorobenzaldehyde under reflux in ethanol to form the final (Z)-configured benzylidene product. Solvent choice (e.g., ethanol vs. methanol) and reaction temperature (60–80°C) critically influence yield and stereoselectivity .

How is the Z-configuration of the benzylidene moiety confirmed experimentally?

Answer:

The Z-configuration is validated using:

- 1H NMR Spectroscopy : The imine proton (–CH=N–) resonates at δ 8.6–8.8 ppm, with coupling constants (J = 8–10 Hz) indicative of restricted rotation due to steric hindrance from the 2,6-dichloro substituents .

- X-ray Crystallography : Single-crystal analysis reveals dihedral angles between the pyrazole and dichlorophenyl rings (typically 15–25°), confirming the Z-isomer’s planar geometry. SHELXL refinement (e.g., twin law refinement for twinned crystals) ensures accuracy .

What advanced techniques resolve contradictions in crystallographic data during structure refinement?

Answer:

For challenging cases (e.g., twinned or high-resolution data):

- Twin Refinement in SHELXL : Use the

TWINandBASFcommands to model twin domains, particularly for non-merohedral twinning. TheHKLF 5format accommodates overlapping reflections . - High-Resolution Data Handling : Apply anisotropic displacement parameters (ADPs) and restraints for disordered solvent molecules. R-factor convergence below 5% and wR2 < 12% indicate robust refinement .

How can structure-activity relationships (SAR) be explored for this compound?

Answer:

SAR analysis involves:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., carbonic anhydrase or viral proteases). Focus on hydrogen bonding (dichlorophenyl/fluorophenyl groups) and hydrophobic interactions .

Bioisosteric Replacement : Substitute the 4-fluorophenyl group with electron-withdrawing (e.g., –CF3) or donating (–OCH3) groups to assess activity changes. Compare IC50 values in enzyme inhibition assays .

What methodologies are recommended for analyzing bioactivity in antiviral or enzyme inhibition studies?

Answer:

- In Vitro Antiviral Assays : Use plaque reduction assays (e.g., against influenza A/H1N1) with EC50 calculations. Cytotoxicity is assessed via MTT assays on Vero cells .

- Enzyme Inhibition : Measure IC50 against carbonic anhydrase isoforms (CA I/II/IX) using stopped-flow CO2 hydration. Ki values are derived from Lineweaver-Burk plots .

How should researchers optimize reaction conditions to minimize byproducts during synthesis?

Answer:

- Stepwise Monitoring : Use TLC or HPLC-MS to track intermediates. For example, ethyl chloroacetoacetate reactions require anhydrous conditions to avoid hydrolysis .

- Catalyst Screening : Test p-toluenesulfonic acid (PTSA) or molecular sieves to accelerate Schiff base formation. Yields >80% are achievable with 0.5–1.0 mol% PTSA .

What spectroscopic methods differentiate this compound from its E-isomer or analogs?

Answer:

- NOESY NMR : Cross-peaks between the imine proton and adjacent aromatic protons confirm spatial proximity in the Z-isomer .

- IR Spectroscopy : The carbonyl stretch (C=O) at 1650–1680 cm⁻¹ and N–H bend (hydrazide) at 3200–3300 cm⁻¹ distinguish it from non-hydrazide analogs .

How can computational methods predict the compound’s solubility and stability?

Answer:

- COSMO-RS Simulations : Predict solubility in DMSO/water mixtures using σ-profiles derived from DFT-optimized structures (B3LYP/6-31G* basis set) .

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH) over 4 weeks, with HPLC quantification of degradation products (e.g., hydrolyzed hydrazide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.